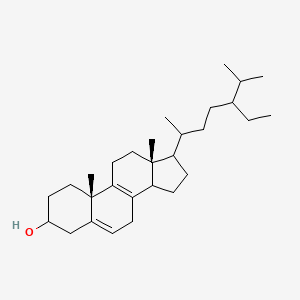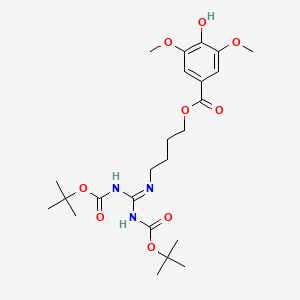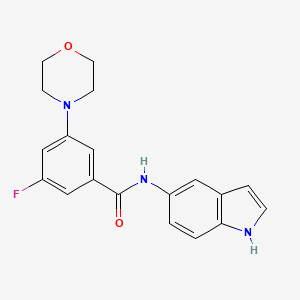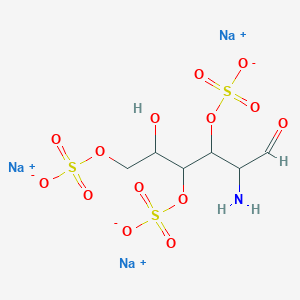
Stigmasta-5,8-dien-3beta-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stigmasta-5,8-dien-3beta-ol is a naturally occurring phytosterol, a type of plant sterol that is structurally similar to cholesterol. It is found in various plant sources and is known for its potential health benefits and applications in scientific research. This compound is part of the larger family of sterols, which play crucial roles in cell membrane structure and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stigmasta-5,8-dien-3beta-ol can be synthesized through several chemical routes. One common method involves the extraction of plant sterols from natural sources, followed by chemical modification to obtain the desired compound. The extraction process typically involves the use of organic solvents to isolate the sterols, which are then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the large-scale extraction of plant sterols from sources such as soybeans, peanuts, and other oilseeds. The extracted sterols are then subjected to chemical reactions, such as hydrogenation and isomerization, to produce the final compound. These processes are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Stigmasta-5,8-dien-3beta-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.
Applications De Recherche Scientifique
Stigmasta-5,8-dien-3beta-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other sterols and steroidal compounds.
Biology: It is studied for its role in cell membrane structure and function, as well as its potential effects on cellular processes.
Medicine: It has been investigated for its potential health benefits, including anti-inflammatory, antioxidant, and cholesterol-lowering effects.
Industry: It is used in the production of various pharmaceuticals, nutraceuticals, and functional foods.
Mécanisme D'action
The mechanism of action of stigmasta-5,8-dien-3beta-ol involves its interaction with cell membranes and various molecular targets. It is believed to modulate the fluidity and permeability of cell membranes, which can affect cellular signaling and function. Additionally, it may interact with specific receptors and enzymes, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Stigmasta-5,8-dien-3beta-ol is similar to other phytosterols, such as stigmasterol, sitosterol, and campesterol. it is unique in its specific structure and the presence of double bonds at positions 5 and 8. This structural difference can influence its biological activity and potential health benefits.
List of Similar Compounds
Stigmasterol: Another common phytosterol with similar health benefits.
Sitosterol: Known for its cholesterol-lowering effects.
Campesterol: Found in various plant sources and has similar properties to other phytosterols.
Propriétés
Formule moléculaire |
C29H48O |
|---|---|
Poids moléculaire |
412.7 g/mol |
Nom IUPAC |
(10S,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23,25-26,30H,7-9,11-18H2,1-6H3/t20?,21?,23?,25?,26?,28-,29+/m0/s1 |
Clé InChI |
ODKQKCINTCFCGY-WRBHHNHBSA-N |
SMILES isomérique |
CCC(CCC(C)C1CCC2[C@@]1(CCC3=C2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C |
SMILES canonique |
CCC(CCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-Benzodioxol-5-yl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14787747.png)
![tert-butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14787748.png)






![2-[2-[[(8R,10R,14R)-17-[(2S)-2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787813.png)

![5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline](/img/structure/B14787823.png)

![[5-acetyloxy-4-hydroxy-6-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate](/img/structure/B14787831.png)

